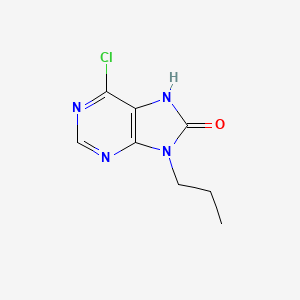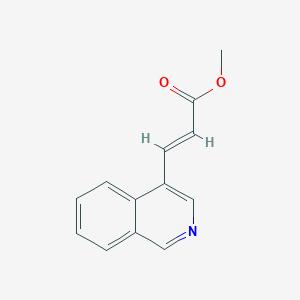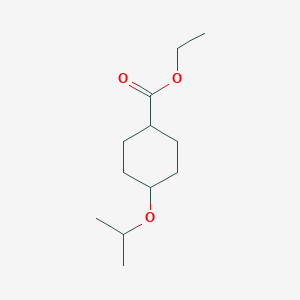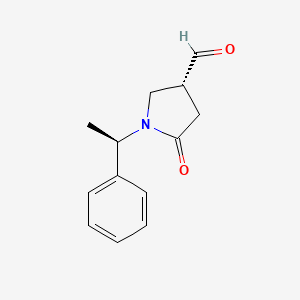![molecular formula C12H10N4 B11890894 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11890894.png)
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a p-tolyl group attached to the pyrazole ring. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents, particularly kinase inhibitors used in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-(p-tolyl)-1H-pyrazole with formamide or formic acid under reflux conditions. This reaction leads to the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; often conducted in polar solvents under reflux.
Major Products Formed
The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of this compound, which can exhibit varied biological activities .
Wissenschaftliche Forschungsanwendungen
3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Explored as a potential therapeutic agent, particularly as a kinase inhibitor in cancer treatment.
Wirkmechanismus
The mechanism of action of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with kinase enzymes. This compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. By occupying this site, it inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-d]pyrimidine: Lacks the p-tolyl group but shares the core structure.
4-amino-3-(p-tolyl)-1H-pyrazole: Precursor in the synthesis of 3-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents at the pyrazole or pyrimidine rings.
Uniqueness
The presence of the p-tolyl group in this compound enhances its lipophilicity and may improve its ability to penetrate cell membranes. This structural feature can contribute to its potency and selectivity as a kinase inhibitor, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C12H10N4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H10N4/c1-8-2-4-9(5-3-8)11-10-6-13-7-14-12(10)16-15-11/h2-7H,1H3,(H,13,14,15,16) |
InChI-Schlüssel |
ZUVXYDOXVIPKNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=NC=NC3=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)


![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)
![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)


![6-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11890873.png)



![2-[(1H-Indol-3-yl)methyl]cyclopentan-1-one](/img/structure/B11890898.png)
![1-Benzyl-1-azaspiro[4.4]non-6-ene](/img/structure/B11890904.png)
